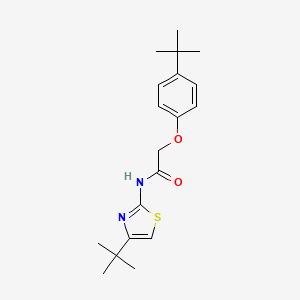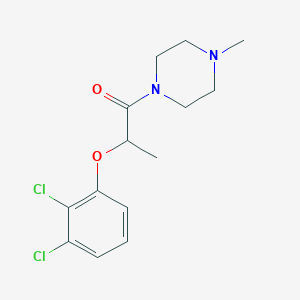
2-(2,3-DICHLOROPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE
説明
2-(2,3-DICHLOROPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE is a useful research compound. Its molecular formula is C14H18Cl2N2O2 and its molecular weight is 317.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(2,3-dichlorophenoxy)propanoyl]-4-methylpiperazine is 316.0745332 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Kinase Inhibition
- A study by Boschelli et al. (2001) optimized analogues of 4-phenylamino-3-quinolinecarbonitriles, revealing compounds with potent Src kinase inhibitory activity. One analogue incorporating a 4-methylpiperazine group showed significant inhibition of Src kinase activity and Src-mediated cell proliferation, indicating its potential for cancer therapy (Boschelli et al., 2001).
Anticancer Activity and Metabolism
- Jiang et al. (2007) explored the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), a compound with notable in vitro and in vivo anticancer activity. The study identified several metabolites in rat bile, contributing to the understanding of TM208's pharmacokinetics and potential therapeutic window (Jiang et al., 2007).
Molecular Insight through Synthesis
- Barakat et al. (2020) reported the one-pot synthesis of enaminones with potential pharmacological applications. This includes derivatives with a 4-methylpiperazine group, offering insights into their chemical features, molecular interactions, and potential as therapeutic agents (Barakat et al., 2020).
Antimicrobial Activities
- Behbehani et al. (2011) utilized 2-arylhdrazononitriles for synthesizing a variety of heterocyclic substances, including those with 1-methyl-1H-indol-3-yl and 4-methylpiperazin-1-yl groups. These compounds demonstrated promising antimicrobial activities against various bacterial strains and yeast, highlighting their potential in developing new antimicrobial agents (Behbehani et al., 2011).
Anticancer Agent Development
- Hou et al. (2006) focused on dithiocarbamic acid esters, particularly those with a 4-methylpiperazine group, for their anticancer potential. Their research identified compounds exhibiting significant anticancer activities, underscoring the therapeutic promise of these derivatives in cancer treatment (Hou et al., 2006).
特性
IUPAC Name |
2-(2,3-dichlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-10(14(19)18-8-6-17(2)7-9-18)20-12-5-3-4-11(15)13(12)16/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHSFVKJTXFHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)OC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


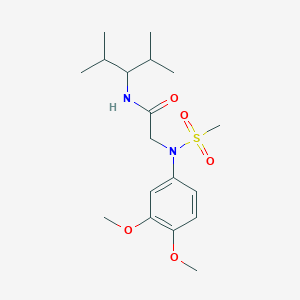
![6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4592461.png)
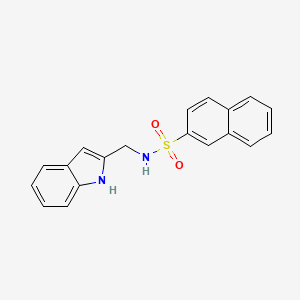
![1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4592473.png)
![(2E)-3-(2-CHLOROPHENYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]PROP-2-ENAMIDE](/img/structure/B4592481.png)
![4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B4592487.png)
![N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline](/img/structure/B4592488.png)
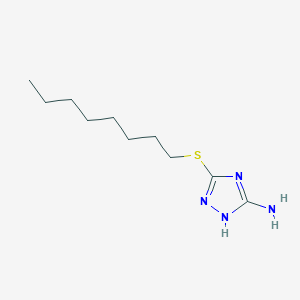
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4592511.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4592513.png)
![2-(benzoylamino)-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4592525.png)
![ethyl 4-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4592527.png)
![(4,5-DIMETHYL-3-THIENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4592543.png)
